molecular formula C25H34BBrO2 B1395118 7-Bromo-9,9-dihexylfluoren-2-YL-boronic acid CAS No. 934762-26-2

7-Bromo-9,9-dihexylfluoren-2-YL-boronic acid

Cat. No.: B1395118
CAS No.: 934762-26-2
M. Wt: 457.3 g/mol
InChI Key: MGIFFRWIIBQCQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid typically involves the bromination of 9,9-dihexylfluorene followed by the introduction of the boronic acid group. The process can be summarized as follows:

    Bromination: 9,9-dihexylfluorene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. This step introduces the bromine atom at the 7-position of the fluorene ring.

    Borylation: The brominated product is then subjected to a borylation reaction using a palladium catalyst, such as Pd(PPh3)4, and a boronic acid derivative like bis(pinacolato)diboron.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

    Bases: K2CO3, NaOH

    Solvents: Toluene, THF, DMF

    Oxidizing Agents: H2O2, NaBO3

    Reducing Agents: LiAlH4, H2/Pd-C

Mechanism of Action

The mechanism of action of 7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid is unique due to its combination of bromine and boronic acid functional groups, which allows it to participate in a wide range of chemical reactions. Its long alkyl chains (dihexyl groups) also enhance its solubility in organic solvents, making it more versatile in various synthetic applications .

Properties

IUPAC Name

(7-bromo-9,9-dihexylfluoren-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34BBrO2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26(28)29)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18,28-29H,3-10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIFFRWIIBQCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697844
Record name (7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934762-26-2
Record name (7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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